1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid
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Overview
Description
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine carboxylic acids. It features a pyrimidine ring substituted with a chlorine atom and a methylsulfanyl group, which imparts unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-4,6-dimethoxypyrimidine and methylthiol.
Substitution Reaction: The chlorine atom is introduced via a nucleophilic substitution reaction, where a suitable chlorinating agent reacts with the pyrimidine ring.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving an appropriate azetidine precursor and the pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl-methyl-carbamic acid tert-butyl ester
- 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol
Uniqueness
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid is unique due to its specific combination of a pyrimidine ring with a chlorine and methylsulfanyl substitution, coupled with an azetidine ring and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2S/c1-16-9-11-6(10)2-7(12-9)13-3-5(4-13)8(14)15/h2,5H,3-4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMXWXHBKMKHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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